molecular formula C25H33NO2 B14228543 6-Cyanonaphthalen-2-YL tetradecanoate CAS No. 566933-52-6

6-Cyanonaphthalen-2-YL tetradecanoate

Katalognummer: B14228543
CAS-Nummer: 566933-52-6
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: UFLZXTPCBDAWOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyanonaphthalen-2-YL tetradecanoate is a chemical compound that belongs to the family of naphthalene derivatives It is characterized by the presence of a cyano group at the 6-position of the naphthalene ring and a tetradecanoate ester group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyanonaphthalen-2-YL tetradecanoate typically involves the esterification of 6-cyanonaphthalene-2-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Cyanonaphthalen-2-YL tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

6-Cyanonaphthalen-2-YL tetradecanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules. Its unique structural features make it suitable for labeling and imaging applications.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as dyes and pigments.

Wirkmechanismus

The mechanism of action of 6-Cyanonaphthalen-2-YL tetradecanoate depends on its specific application. In biological systems, it may interact with specific proteins or enzymes, leading to changes in their activity or function. The cyano group and the ester moiety play crucial roles in its binding affinity and specificity towards molecular targets. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.

Vergleich Mit ähnlichen Verbindungen

6-Cyanonaphthalen-2-YL tetradecanoate can be compared with other naphthalene derivatives, such as:

    6-Cyanonaphthalene-2-ol: Lacks the tetradecanoate ester group, making it less hydrophobic and less suitable for certain applications.

    2-Naphthyl tetradecanoate: Lacks the cyano group, which reduces its reactivity and potential for forming specific interactions with molecular targets.

    6-Bromonaphthalen-2-YL tetradecanoate: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.

The presence of both the cyano group and the tetradecanoate ester group in this compound makes it unique and versatile for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

566933-52-6

Molekularformel

C25H33NO2

Molekulargewicht

379.5 g/mol

IUPAC-Name

(6-cyanonaphthalen-2-yl) tetradecanoate

InChI

InChI=1S/C25H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-25(27)28-24-17-16-22-18-21(20-26)14-15-23(22)19-24/h14-19H,2-13H2,1H3

InChI-Schlüssel

UFLZXTPCBDAWOF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.